N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-4-oxo-4H-chromene-2-carboxamide
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Description
N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-4-oxo-4H-chromene-2-carboxamide is a useful research compound. Its molecular formula is C21H16N4O5S and its molecular weight is 436.44. The purity is usually 95%.
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Biological Activity
N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-4-oxo-4H-chromene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical properties:
- Molecular Formula : C19H19N5O5S
- Molecular Weight : 427.43 g/mol
- CAS Number : Not specified in the sources.
The structure features a chromene core, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties.
Antihistaminic Activity
Research indicates that compounds related to the chromene structure exhibit antihistaminic properties. A study evaluating various chromone derivatives demonstrated that certain modifications enhance their ability to inhibit histamine-induced contractions in isolated guinea pig ileum, suggesting potential applications in treating allergic conditions .
Anti-inflammatory Properties
Chromone derivatives have been reported to target cyclooxygenase (COX) and lipoxygenase enzymes, which are crucial in inflammatory pathways. This mechanism suggests that this compound could possess anti-inflammatory effects, making it a candidate for further investigation in inflammatory diseases .
Anticancer Potential
The compound's structural components may also confer anticancer properties. Chromone derivatives have been studied for their ability to inhibit cancer cell proliferation and induce apoptosis. The presence of the pyrimidine moiety may enhance these effects by modulating kinase activities associated with cancer progression .
The proposed mechanisms through which this compound exerts its biological activities include:
- Inhibition of Histamine Receptors : This leads to reduced allergic responses.
- Modulation of Inflammatory Pathways : By inhibiting COX and lipoxygenase enzymes, the compound may reduce inflammation.
- Induction of Apoptosis in Cancer Cells : Through various signaling pathways, it may promote cell death in malignant cells.
In Vitro Studies
In vitro evaluations have shown that compounds similar to this compound exhibit significant potency against histamine-induced responses. For instance, certain derivatives demonstrated over 48% protection against histamine-induced convulsions in guinea pigs, indicating strong antihistaminic activity .
In Vivo Studies
Animal studies have further reinforced the potential therapeutic applications of chromone derivatives. For example, a specific derivative exhibited notable bronchodilatory effects comparable to standard treatments like aminophylline, showcasing its utility in respiratory conditions .
Comparative Analysis of Related Compounds
Compound Name | Molecular Formula | Antihistaminic Activity | Anti-inflammatory Activity | Anticancer Potential |
---|---|---|---|---|
N-{4-(sulfamoyl)phenyl}-chromene | C19H19N5O5S | Moderate | Yes | Yes |
3-(Hydroxymethyl)-chromone derivative | C16H12O3 | High | Yes | Moderate |
6-Methyl-chromone | C10H8O3 | Low | Yes | High |
Properties
IUPAC Name |
N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-4-oxochromene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4O5S/c1-13-10-11-22-21(23-13)25-31(28,29)15-8-6-14(7-9-15)24-20(27)19-12-17(26)16-4-2-3-5-18(16)30-19/h2-12H,1H3,(H,24,27)(H,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPZSTCTWSQCPCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=O)C4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.